molecular formula C14H18BN3O2 B1316241 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine CAS No. 882670-92-0

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine

Número de catálogo: B1316241
Número CAS: 882670-92-0
Peso molecular: 271.12 g/mol
Clave InChI: IDNQSRDVCZCUAJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine (CAS 882670-92-0) is a high-value quinazoline derivative functionalized with a pinacol boronic ester group . This molecular architecture makes it an essential building block in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The boronic ester moiety allows for efficient palladium-catalyzed coupling with various aryl halides, enabling the rapid construction of complex biaryl structures for medicinal chemistry and drug discovery programs . The quinazolin-2-amine core is a privileged scaffold in pharmaceutical research, known for its diverse biological activities . This specific boronic ester derivative serves as a critical precursor for generating a library of novel compounds for high-throughput screening and lead optimization. Researchers value this compound for its potential in developing new therapeutic agents, with quinazoline derivatives being explored for their enzyme inhibitory properties . The product is strictly for research applications and is not intended for diagnostic or therapeutic use.

Propiedades

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BN3O2/c1-13(2)14(3,4)20-15(19-13)10-5-6-11-9(7-10)8-17-12(16)18-11/h5-8H,1-4H3,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDNQSRDVCZCUAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CN=C(N=C3C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00582078
Record name 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00582078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882670-92-0
Record name 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00582078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

General Synthetic Route

The most common synthetic approach to 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine involves the borylation of a halogenated quinazoline precursor (typically a 6-halogenated quinazolin-2-amine). The reaction proceeds via a palladium-catalyzed cross-coupling with bis(pinacolato)diboron as the boron source.

Typical reaction conditions:

Component Details
Starting material 6-Halogenated quinazolin-2-amine (e.g., 6-bromoquinazolin-2-amine)
Boron reagent Bis(pinacolato)diboron (B2Pin2)
Catalyst Pd(dppf)Cl2 (Palladium(II) complex with 1,1'-bis(diphenylphosphino)ferrocene)
Base Potassium carbonate (K2CO3)
Solvent Dimethylformamide (DMF) or 1,4-dioxane/water mixture
Temperature Elevated, typically 80–100 °C
Atmosphere Inert (argon or nitrogen)
Reaction time 4–6 hours

The reaction mechanism involves oxidative addition of the halogenated quinazoline to the Pd(0) catalyst, transmetallation with bis(pinacolato)diboron, and reductive elimination to form the boronate ester-substituted quinazoline.

Example Procedure

  • A mixture of 6-bromoquinazolin-2-amine, bis(pinacolato)diboron, potassium carbonate, and Pd(dppf)Cl2 is stirred in DMF at 100 °C under argon for 4–6 hours.
  • After completion (monitored by TLC), the reaction mixture is cooled, diluted with water, and extracted with an organic solvent.
  • The crude product is purified by column chromatography to yield this compound as a white solid with yields typically ranging from 60% to 80%.

Optimization and Industrial Considerations

Reaction Optimization

  • Base selection: Potassium carbonate is preferred for its mild basicity and compatibility with palladium catalysts.
  • Solvent choice: DMF is commonly used due to its high boiling point and ability to dissolve both organic and inorganic reagents. Alternatively, a mixture of 1,4-dioxane and water can be employed to facilitate the reaction and ease workup.
  • Catalyst loading: Typically 2–5 mol% of Pd(dppf)Cl2 is used to balance catalytic efficiency and cost.
  • Temperature: Elevated temperatures (80–100 °C) are necessary to achieve good conversion within reasonable timeframes.
  • Inert atmosphere: Argon or nitrogen atmosphere prevents catalyst deactivation by oxygen.

Scale-Up and Industrial Production

  • Industrial synthesis likely involves scaling the above laboratory procedure with additional process optimization.
  • Continuous flow reactors may be employed to improve heat and mass transfer, reaction control, and safety.
  • Reaction parameters such as catalyst loading, solvent recycling, and purification methods are optimized to maximize yield and purity while minimizing cost and environmental impact.

Comparative Data Table of Preparation Parameters

Parameter Typical Laboratory Conditions Industrial Considerations
Catalyst Pd(dppf)Cl2 (2–5 mol%) Optimized catalyst loading, possibly supported Pd catalysts
Base K2CO3 Same or alternative bases for cost-efficiency
Solvent DMF or 1,4-dioxane/water (4:1) Solvent recycling and greener alternatives considered
Temperature 80–100 °C Precise temperature control in flow reactors
Reaction time 4–6 hours Reduced by continuous flow or microwave-assisted methods
Atmosphere Argon or nitrogen Inert atmosphere maintained with gas recycling
Yield 60–80% Targeted >80% with process optimization

Research Findings and Notes

  • The boronate ester group introduced via this method is crucial for subsequent Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of diverse quinazoline derivatives with potential biological activities.
  • The presence of the 2-amine group on the quinazoline ring is compatible with the borylation conditions, allowing selective functionalization at the 6-position.
  • No significant side reactions such as deboronation or amine protection issues have been reported under optimized conditions.
  • The method is versatile and can be adapted to synthesize related boronate ester-substituted heterocycles by changing the halogenated starting material.

Análisis De Reacciones Químicas

Types of Reactions

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form boronic acids.

    Reduction: The quinazoline core can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronate ester group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of boronic acids.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted quinazoline derivatives with various functional groups.

Aplicaciones Científicas De Investigación

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine largely depends on its application. In medicinal chemistry, it may act as a kinase inhibitor by binding to the ATP-binding site of kinases, thereby inhibiting their activity. The boronate ester group can also interact with diols and other nucleophiles, making it useful in various organic transformations.

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Structural and Functional Similarities

The compound belongs to a broader class of boronic ester-modified heterocycles. Key analogues include:

Compound Name Core Structure Boronate Position Key Substituent Molecular Weight Key Applications
6-(Pinacolatoboryl)quinazolin-2-amine Quinazoline 6 2-NH₂ 299.18 Suzuki coupling; kinase inhibitors
6-(Pinacolatoboryl)quinazolin-4-amine Quinazoline 6 4-NH₂ 299.18 Kinase inhibition; antitumor agents
6-(Pinacolatoboryl)pyridin-3-amine Pyridine 6 3-NH₂ 234.09 Catalytic intermediates
6-(Pinacolatoboryl)indazol-3-amine Indazole 6 3-NH₂ 260.12 Kinase inhibitor precursors

Key Observations :

  • Quinazoline vs. Pyridine/Indazole : The quinazoline core provides enhanced π-π stacking interactions in biological targets compared to pyridine or indazole, improving binding affinity in kinase inhibitors .
  • Position of Amine Group : The 2-amine substituent in quinazolin-2-amine reduces steric hindrance during cross-coupling compared to 4-amine derivatives, enabling higher reaction yields .
Suzuki-Miyaura Coupling Efficiency
  • Quinazolin-2-amine : Synthesized via palladium-catalyzed coupling of 6-iodo-quinazolin-2-amine with pinacol boronate reagents. Typical conditions: Pd(dppf)Cl₂, K₂CO₃, 1,4-dioxane/water (4:1), 100°C, 4–6 h .
  • Quinazolin-4-amine : Requires harsher conditions (microwave heating at 150°C) for coupling with benzo[d][1,3]dioxol-5-ylboronic acid, indicating lower reactivity due to steric effects .
  • Indazol-3-amine : Synthesized via direct borylation of 7-bromo-1H-indazol-3-amine using bis(pinacolato)diboron and PdCl₂[P(Ph)₃]₂ at 100°C for 16 h .

Yield Comparison :

  • Quinazolin-2-amine: ~58–99% (dependent on substituents) .
  • Indazol-3-amine: ~70% (crude yield, requires telescoping) .

Physicochemical Properties

Property Quinazolin-2-amine Quinazolin-4-amine Pyridin-3-amine Indazol-3-amine
LogP (predicted) 2.8 2.9 1.5 2.2
Aqueous Solubility Low Low Moderate Low
Stability (hydrolytic) Stable in dry conditions; hydrolyzes slowly in aqueous media Similar to 2-amine Highly stable Moderate

Notes:

  • The tetramethyl dioxaborolane group enhances stability against hydrolysis compared to unprotected boronic acids but remains moisture-sensitive .
  • Quinazoline derivatives exhibit lower solubility than pyridine analogues, necessitating formulation optimizations for in vivo studies .

Actividad Biológica

The compound 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine is a derivative of quinazoline that has garnered attention due to its potential biological activity. Quinazolines are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. The incorporation of boron-containing moieties such as the tetramethyl-1,3,2-dioxaborolane enhances the compound's properties and may improve its bioactivity and solubility.

  • Molecular Formula : C₁₄H₁₈BNO₂
  • Molecular Weight : 245.13 g/mol
  • CAS Number : 2304634-69-1

The biological activity of quinazoline derivatives often involves the inhibition of specific enzymes or receptors. For instance, compounds targeting PfATP4 have been shown to disrupt sodium ion transport in malaria parasites, leading to their death. Similarly, quinazoline derivatives have been explored for their ability to inhibit bacterial DNA gyrase and topoisomerase IV, which are critical for bacterial replication.

Biological Activity Overview

Recent studies have highlighted various aspects of the biological activity associated with quinazoline derivatives:

  • Antimicrobial Activity :
    • Compounds in the quinazoline family have demonstrated activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ampicillin .
  • Antiparasitic Activity :
    • The optimization of quinazoline derivatives has led to compounds with enhanced efficacy against malaria parasites. In particular, modifications at the 8-position of the scaffold have resulted in increased activity against Plasmodium falciparum, with some compounds achieving EC50 values in the low micromolar range .
  • Cytotoxicity Studies :
    • While enhancing bioactivity is crucial, it is equally important to assess cytotoxicity towards human cell lines. Several studies have reported that optimized quinazoline derivatives maintain low cytotoxicity while exhibiting potent antiparasitic effects .

Case Studies

A few notable studies provide insights into the biological activity of related compounds:

  • Study on Dihydroquinazolinone Derivatives : This study focused on optimizing a class of dihydroquinazolinone compounds for antimalarial activity. The incorporation of polar functionalities significantly improved aqueous solubility and metabolic stability while maintaining high antiparasitic efficacy .
  • Quinazoline Derivatives as Antimicrobials : Research demonstrated that certain quinazoline derivatives exhibited broad-spectrum antimicrobial activity. Compound 13 showed significant inhibition against Candida albicans, surpassing traditional antibiotics in efficacy .

Data Table: Biological Activity Summary

Compound NameTarget OrganismActivity TypeEC50/MIC (μM)Reference
WJM992P. falciparumAntiparasitic0.395
Compound 13S. aureusAntimicrobial65
Compound 15E. coliAntimicrobial75

Q & A

Q. Methodology :

  • NMR Spectroscopy : ¹H NMR in DMSO-d₆ confirms the quinazoline NH₂ peak (~6.5 ppm) and boronic ester protons (1.2–1.4 ppm). ¹³C NMR identifies the boron-bound carbon (~85 ppm) .
  • Mass Spectrometry : HRMS (ESI) matches the molecular ion [M+H]⁺ (calculated for C₁₄H₁₈BN₃O₂: 271.14 g/mol) .
  • HPLC : Use a C18 column with acetonitrile/water gradients to assess purity (>95%) .

Advanced: How do steric and electronic effects influence Suzuki-Miyaura coupling efficiency for this compound?

Q. Challenges :

  • Steric Hindrance : The tetramethyl dioxaborolane group and quinazoline NH₂ may hinder Pd catalyst access. Mitigate by using bulky ligands (e.g., SPhos) or elevated temperatures .
  • Electronic Effects : Electron-deficient quinazoline enhances oxidative addition to Pd(0). Optimize base (Na₂CO₃ vs. Cs₂CO₃) to stabilize intermediates .
    Data Contradiction : Lower yields (<50%) reported in polar solvents (DMF) vs. non-polar (toluene) due to competing side reactions .

Advanced: What strategies resolve contradictory data in biological activity assays?

Case Study : Conflicting kinase inhibition results may arise from:

  • Assay Conditions : Varying ATP concentrations (1–10 µM) alter IC₅₀ values. Standardize using 10 µM ATP and 1% DMSO .
  • Compound Stability : Hydrolysis of the boronic ester in aqueous buffers (pH >7) reduces activity. Use fresh stock solutions in anhydrous DMSO .
    Validation : Cross-validate via SPR (surface plasmon resonance) to measure direct binding kinetics .

Basic: What are the primary applications in medicinal chemistry?

  • Kinase Inhibition : The boronic ester enables reversible covalent binding to kinase ATP pockets (e.g., EGFR, VEGFR). SAR studies show >10-fold selectivity over non-target kinases .
  • PROTAC Development : The quinazoline core serves as a warhead for E3 ligase recruitment in targeted protein degradation .

Advanced: How to optimize reaction conditions for scale-up without compromising purity?

Q. Methodology :

  • Continuous Flow Reactors : Enhance heat/mass transfer for borylation steps, reducing side products (e.g., deboronation) .
  • Purification : Use silica gel chromatography with ethyl acetate/hexanes (15–75% gradient) or recrystallization from ethanol/water .
    Data Table :
ParameterSmall-Scale (1g)Pilot-Scale (100g)
Yield75%68%
Purity (HPLC)98%95%
Reaction Time2 h4 h

Advanced: How does the compound’s regioselectivity compare to analogs in cross-coupling reactions?

Q. Comparison :

  • 6-Boronate vs. 8-Boronate Isomers : The 6-substituted isomer shows higher reactivity in Suzuki couplings due to reduced steric clash with Pd catalysts (yield: 75% vs. 60% for 8-isomer) .
  • Heterocyclic Influence : Pyridine-based boronic esters (e.g., 2-methoxypyridine-5-boronic ester) exhibit faster transmetallation but lower thermal stability .

Basic: What safety protocols are critical during synthesis?

  • Boronic Ester Handling : Moisture-sensitive; store under argon and use anhydrous solvents .
  • Palladium Waste : Neutralize spent catalysts with EDTA solutions to prevent heavy metal contamination .

Advanced: How to address low solubility in biological assays?

Q. Strategies :

  • Prodrug Design : Convert the boronic ester to a trifluoroborate salt (enhanced aqueous solubility, pH 6–7) .
  • Co-solvents : Use cyclodextrin complexes or PEG-400 to maintain solubility without denaturing proteins .

Advanced: What computational methods predict binding modes with biological targets?

Q. Protocol :

Docking Studies : Use AutoDock Vina with kinase crystal structures (PDB: 1M17 for EGFR).

MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) .
Validation : Compare predicted binding energies (ΔG) with SPR-measured KD values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine
Reactant of Route 2
Reactant of Route 2
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.